Palmitodiolein

Description

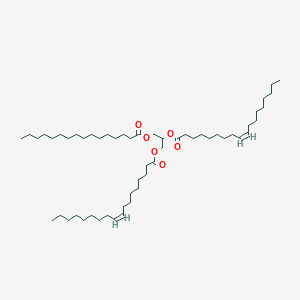

1,2-Dioleoyl-3-palmitoylglycerol has been reported in Celastrus paniculatus with data available.

Propriétés

IUPAC Name |

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFISYPWOVQNHLS-LBXGSASVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302803 | |

| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-30-9, 27071-84-7 | |

| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Palmito-1,2-diolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol dioleate palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027071847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PALMITO-1,2-DIOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDE56N1T4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Function of Palmitodiolein: An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitodiolein, a triglyceride comprising a glycerol (B35011) backbone with one palmitic acid and two oleic acid acyl chains, is a component of various vegetable oils and animal fats. As a triacylglycerol, its primary biological function is centered around energy storage and metabolic regulation. The specific stereochemistry of the fatty acids on the glycerol backbone can influence its metabolic fate and subsequent biological activity. This technical guide provides a comprehensive overview of the biological functions of this compound, drawing from the broader understanding of triglyceride metabolism, the individual roles of its constituent fatty acids, and specific research on its isomers, such as 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO). This document details its metabolic pathways, impact on cellular signaling, and methodologies for its study, aiming to provide a foundational resource for researchers in lipid biology and drug development.

Introduction to this compound

This compound is a mixed-acid triglyceride. Depending on the position of the palmitic acid, it can exist as different isomers, such as 1,2-dioleoyl-3-palmitoylglycerol or 1,3-dioleoyl-2-palmitoylglycerol (OPO).[1][2][3] These triglycerides are primarily obtained through dietary intake and play a crucial role in energy metabolism.[4][5] While research on "this compound" as a specific entity is limited, its biological functions can be inferred from the well-established pathways of triglyceride metabolism and the known activities of its hydrolysis products: palmitic acid and oleic acid. The isomer OPO, found in human breast milk, has been studied for its specific benefits in infant nutrition, particularly concerning intestinal health and development.[2][6][7]

Metabolic Pathway of this compound

The metabolism of this compound follows the general pathway of dietary triglycerides. This process begins with digestion and absorption in the intestine, followed by transport and utilization in various tissues.

Digestion and Absorption

In the lumen of the small intestine, dietary triglycerides are emulsified by bile salts and then hydrolyzed by pancreatic lipase (B570770). This enzyme cleaves the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone, releasing two free fatty acids and a 2-monoacylglycerol. In the case of 1,3-dioleoyl-2-palmitoylglycerol (OPO), this would yield two molecules of oleic acid and one molecule of 2-palmitoylglycerol. These products are then absorbed by enterocytes.

Chylomicron Assembly and Transport

Inside the enterocytes, the absorbed fatty acids and monoacylglycerols are re-esterified to form triglycerides. These newly synthesized triglycerides, along with cholesterol and apolipoproteins, are packaged into large lipoprotein particles called chylomicrons. Chylomicrons are secreted into the lymphatic system and subsequently enter the bloodstream.[8]

Lipoprotein Lipase (LPL) Mediated Hydrolysis and Tissue Uptake

In the circulation, chylomicrons interact with lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells in adipose tissue, skeletal muscle, and the heart.[8] LPL hydrolyzes the triglycerides within the chylomicrons, releasing free fatty acids and glycerol.[9] The released fatty acids can then be taken up by adjacent tissues. In adipose tissue, they are re-esterified into triglycerides for storage.[4][9] In muscle and other tissues, they are primarily used for energy production through beta-oxidation.

Hepatic Metabolism

Chylomicron remnants, depleted of most of their triglyceride content, are taken up by the liver. The liver plays a central role in lipid metabolism, where it can synthesize triglycerides from excess carbohydrates and fatty acids.[4][9] These triglycerides are then packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream to supply energy to peripheral tissues.[5][8]

Biological Functions and Signaling Pathways

The biological functions of this compound extend beyond simple energy storage and are largely mediated by its constituent fatty acids, palmitic acid and oleic acid, which can act as signaling molecules.

Role of Palmitic Acid

Palmitic acid, a 16-carbon saturated fatty acid, can serve as a signaling molecule that influences various cellular processes. Emerging evidence suggests its involvement in the regulation of metabolic syndrome, cardiovascular diseases, and inflammation.[10] It can activate signaling pathways such as the protein kinase C (PKC), nuclear factor-κB (NF-κB), and mitogen-activated protein kinase (MAPK) pathways, leading to the production of cytokines.[10]

Role of Oleic Acid and Activation of G-Protein Coupled Receptors

Oleic acid, a monounsaturated omega-9 fatty acid, and other long-chain fatty acids can activate G-protein coupled receptors (GPCRs), specifically GPR40 (also known as FFAR1) and GPR120 (FFAR4).[11][12] These receptors are expressed in various tissues, including pancreatic β-cells, intestinal enteroendocrine cells, and immune cells.[11][13]

Activation of GPR40 in pancreatic β-cells by fatty acids potentiates glucose-stimulated insulin (B600854) secretion.[11] The signaling cascade involves the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, contributing to insulin exocytosis.[14]

GPR120 activation, also via the Gαq/11 pathway, in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion.[12] In macrophages, GPR120 activation has been shown to mediate potent anti-inflammatory effects.[12]

Specific Functions of the Isomer 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

Research on the specific this compound isomer, OPO, has highlighted its importance in early life nutrition. OPO supplementation in infant formula has been shown to promote intestinal health in neonatal mice.[2] The proposed mechanism involves an increase in the number of intestinal stem cells, which promotes the growth of intestinal villi and crypts, as well as the differentiation of goblet and Paneth cells.[2][6] This leads to enhanced intestinal barrier function, as evidenced by increased expression of mucin 2, lysozyme (B549824) 1, and tight junction proteins.[2] Furthermore, OPO supplementation has been associated with a beneficial shift in the gut microbiota, favoring the growth of bacteria such as Bifidobacterium and leading to increased levels of butyrate.[2][6]

Quantitative Data

The following tables summarize quantitative findings from studies on the effects of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) in neonatal mice.

Table 1: Effect of OPO Supplementation on Intestinal Morphology in Neonatal Mice

| Parameter | Control Group | OPO-Supplemented Group | Percentage Change | Reference |

| Villus Length (μm) | Data not specified | Significantly increased | Not specified | [2][6] |

| Crypt Depth (μm) | Data not specified | Significantly increased | Not specified | [2][6] |

| Intestinal Stem Cells | Baseline | Significantly increased | Not specified | [2] |

Table 2: Effect of OPO Supplementation on Gut Microbiota in Neonatal Mice

| Bacterial Genus | Control Group (Relative Abundance) | OPO-Supplemented Group (Relative Abundance) | Fold Change | Reference |

| unclassified_f_Muribaculaceae | Baseline | Higher abundance | Not specified | [2] |

| Akkermansia | Baseline | Higher abundance | Not specified | [2] |

| Bifidobacterium | Baseline | Higher abundance | Not specified | [2] |

| Blautia | Baseline | Higher abundance | Not specified | [2] |

Experimental Protocols

In Vivo Studies of OPO in Neonatal Mice

A representative experimental design to evaluate the effects of OPO on intestinal development in early life is as follows:

-

Animal Model: Neonatal C57BL/6 mice.

-

Dietary Intervention: From postnatal day 4, lactating dams are fed either a control diet or a diet supplemented with OPO. The neonatal mice are nourished by the dams' milk.

-

Duration: The intervention continues until weaning at postnatal day 22.

-

Sample Collection: At weaning, mice are euthanized, and intestinal tissues (duodenum, jejunum, ileum) and cecal contents are collected.

-

Histological Analysis: Intestinal tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to measure villus length and crypt depth using microscopy and image analysis software.

-

Immunohistochemistry: Intestinal sections are stained for markers of intestinal stem cells (e.g., Lgr5), goblet cells (e.g., Mucin 2), and Paneth cells (e.g., lysozyme) to assess cell populations.

-

Gene Expression Analysis: RNA is extracted from intestinal tissues, and quantitative real-time PCR (qPCR) is performed to measure the expression of genes related to barrier function (e.g., tight junction proteins).

-

Microbiota Analysis: DNA is extracted from cecal contents, and 16S rRNA gene sequencing is conducted to determine the composition of the gut microbiota.

-

Short-Chain Fatty Acid (SCFA) Analysis: Cecal contents are analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the levels of SCFAs like butyrate.

This protocol is a generalized representation based on the methodologies described in the cited literature.[2][6]

Visualizations

Signaling Pathways

Caption: Signaling pathway of oleic acid via GPR40 and GPR120.

Experimental Workflow

Caption: Experimental workflow for studying OPO effects in neonatal mice.

Conclusion

This compound, as a triglyceride, is a significant source of metabolic energy. Its biological activity is largely determined by its metabolic fate and the functions of its constituent fatty acids, palmitic acid and oleic acid. These fatty acids can act as signaling molecules, influencing insulin secretion, incretin hormone release, and inflammatory responses through receptors like GPR40 and GPR120. Furthermore, studies on the specific isomer 1,3-dioleoyl-2-palmitoylglycerol (OPO) reveal a crucial role in intestinal development and maturation, as well as in shaping the gut microbiome during early life. This technical guide provides a framework for understanding the multifaceted biological functions of this compound, offering valuable insights for researchers in nutrition, metabolic diseases, and pharmaceutical development. Further research into the specific roles of different this compound isomers is warranted to fully elucidate their potential impacts on human health.

References

- 1. This compound | triacylglycerol | CAS# 2190-30-9 | InvivoChem [invivochem.com]

- 2. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moleculardepot.com [moleculardepot.com]

- 4. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 5. metabolon.com [metabolon.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of Triglyceride-Rich Lipoproteins - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 10. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. endocrine-abstracts.org [endocrine-abstracts.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Chemical Properties of Palmitodiolein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitodiolein is a mixed triacylglycerol (TAG) containing one palmitic acid residue and two oleic acid residues esterified to a glycerol (B35011) backbone. As a significant component of various natural fats and oils, its isomeric forms, 1,2-dioleoyl-3-palmitoyl-rac-glycerol (B1630508) (POO) and 1,3-dioleoyl-2-palmitoyl-rac-glycerol (OPO), possess distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and analysis of this compound, with a focus on providing detailed experimental protocols and structured data for research and development applications.

Structure and Isomers

This compound is a triglyceride with the molecular formula C₅₅H₁₀₂O₆ and a molecular weight of approximately 859.4 g/mol .[1] The structure consists of a central glycerol molecule to which one palmitoyl (B13399708) (16:0) and two oleoyl (B10858665) (18:1) fatty acyl chains are attached via ester linkages. The arrangement of these fatty acids on the glycerol backbone gives rise to two primary positional isomers with distinct stereochemistry.

-

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (POO): In this isomer, the palmitoyl group is at the sn-3 position, while the two oleoyl groups are at the sn-1 and sn-2 positions.

-

1,3-Dioleoyl-2-palmitoyl-rac-glycerol (OPO): Here, the palmitoyl group is at the sn-2 position, and the oleoyl groups are at the sn-1 and sn-3 positions.[2]

The specific positioning of the fatty acids significantly influences the molecule's physical properties, such as its melting point, and its metabolic fate in biological systems.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various research and industrial settings.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₅H₁₀₂O₆ | [3] |

| Molecular Weight | 859.395 g/mol | [3] |

| IUPAC Name | [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | [1] |

| CAS Number | 2190-30-9 | [3] |

| Appearance | Typically exists as a solid at room temperature | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Boiling Point | 802.2 ± 45.0 °C at 760 mmHg | [3] |

| Flash Point | 298.4 ± 28.8 °C | [3] |

| Refractive Index | 1.473 | [3] |

Table 2: Solubility Data for this compound Formulations

| Solvent System | Concentration | Observation | Reference |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 1.25 mg/mL (1.45 mM) | Clear Solution | [3] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (1.45 mM) | Suspension (with ultrasonication) | [3] |

| 10% DMSO + 90% Corn Oil | ≥ 1.25 mg/mL (1.45 mM) | Clear Solution | [4] |

| DMSO | ~100 mg/mL (~116.36 mM) | Soluble | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound isomers.

Chemoenzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO)

This protocol describes a three-step method for the synthesis of OPO, a commercially important structured lipid.[1]

Step 1: Synthesis of Vinyl Oleate (B1233923)

-

Reaction Setup: Combine vinyl acetate (B1210297) and oleic acid in a reaction vessel.

-

Transvinylation: The reaction proceeds via transvinylation to produce vinyl oleate.

-

Purification: Purify the resulting vinyl oleate using appropriate chromatographic techniques.

Step 2: Enzymatic Synthesis of 1,3-Dioleoin

-

Reaction Mixture: React the purified vinyl oleate with glycerol in a solvent-free system.

-

Enzymatic Catalyst: Use an immobilized lipase, such as Novozym 435, at a concentration of 10% (w/v).

-

Reaction Conditions: Maintain the reaction at 35°C for 8 hours with constant stirring.

-

Monitoring: Monitor the reaction progress to achieve a high content of 1,3-diolein (B152344) (typically around 90.8%).

-

Purification: Purify the 1,3-diolein from the reaction mixture. This can be achieved by crystallization or column chromatography to reach a purity of approximately 98.6%.[1]

Step 3: Chemical Acylation to form OPO

-

Reaction: React the purified 1,3-diolein with palmitic acid.

-

Acylation: This chemical acylation step will yield the final product, 1,3-dioleoyl-2-palmitoylglycerol (OPO).

-

Purification and Analysis: Purify the OPO using chromatographic methods and verify its structure and purity through analysis. A regiopurity of around 98.7% can be achieved with a yield of approximately 90.5%.[1]

Purification of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and purification of triglyceride isomers.[6]

Method: Non-Aqueous Reversed-Phase (NARP)-HPLC

-

Sample Preparation: Dissolve the crude this compound mixture in the initial mobile phase (e.g., acetonitrile (B52724)/2-propanol) to a concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter.

-

HPLC System: Utilize a standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile and 2-propanol is effective. The exact ratio may need to be optimized but a starting point of 70:30 (v/v) can be used.

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Column Temperature: Maintain the column temperature at a controlled value, for instance, 18°C, as temperature can significantly affect the separation.

-

Injection Volume: Inject 5-20 µL of the prepared sample.

-

Fraction Collection: Collect the fractions corresponding to the separated isomers based on the detector signal.

Analysis of this compound by Mass Spectrometry (MS)

Mass spectrometry is a key analytical tool for the structural elucidation and quantification of triglycerides.

Method: Atmospheric Pressure Chemical Ionization (APCI)-MS

-

Sample Introduction: Introduce the purified this compound sample, typically dissolved in an appropriate solvent, into the APCI source. The sample can be directly infused or introduced via an HPLC system.

-

Ionization: In the APCI source, the triglyceride molecules are ionized, primarily forming protonated molecular ions [M+H]⁺ and diglyceride-like fragment ions resulting from the loss of a fatty acyl chain [M-RCOO]⁺.[3]

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Interpretation: The resulting mass spectrum will show a characteristic pattern of ions. For this compound (C₅₅H₁₀₂O₆), the expected m/z for the protonated molecule is approximately 859.8. The fragmentation pattern, specifically the neutral loss of palmitic acid (256.4 Da) or oleic acid (282.5 Da), can be used to confirm the identity and structure of the isomers.

Biological Significance and Signaling

While a specific, dedicated signaling pathway for this compound has not been fully elucidated, its components and related molecules are known to be involved in crucial cellular signaling processes. Diacylglycerols (DAGs), which represent a structural component of triglycerides, are well-established second messengers that activate Protein Kinase C (PKC).[7]

The activation of PKC by DAG is a pivotal event in numerous signaling cascades that regulate cell growth, differentiation, and apoptosis. The general mechanism involves the recruitment of PKC from the cytosol to the cell membrane upon the generation of DAG, leading to a conformational change and activation of the kinase.

Furthermore, the constituent fatty acids of this compound, palmitic acid and oleic acid, have been shown to modulate gene expression. For instance, palmitate can influence the expression of genes involved in myoblast proliferation and growth factor signaling.[8]

Visualizations

Experimental Workflow for OPO Synthesis and Purification

Caption: Logical workflow for the chemoenzymatic synthesis and purification of 1,3-dioleoyl-2-palmitoylglycerol (OPO).

General Mechanism of Protein Kinase C (PKC) Activation by Diacylglycerol (DAG)

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol (DAG).

References

- 1. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Preparation of Chiral Triacylglycerols, sn-POO and sn-OOP, via Lipase-mediated Acidolysis Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of palmitate supplementation on gene expression profile in proliferating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 1,2-Dioleoyl-3-palmitoylglycerol: A Technical Guide for Researchers

An In-depth Examination of the Natural Sources, Analysis, and Metabolic Context of a Key Triglyceride Isomer for Professionals in Research and Drug Development.

Introduction

1,2-Dioleoyl-3-palmitoylglycerol (POO) is a specific triacylglycerol (TAG) isomer that has garnered interest within the scientific community due to its presence in certain natural sources and its potential physiological effects. As a structural isomer of the more extensively studied 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), which is a significant component of human milk fat, understanding the distinct natural sources and metabolic fate of POO is crucial for researchers in nutrition, lipidomics, and drug development. This technical guide provides a comprehensive overview of the known natural sources of 1,2-dioleoyl-3-palmitoylglycerol, detailed methodologies for its analysis, and an exploration of its metabolic context.

Natural Sources of 1,2-Dioleoyl-3-palmitoylglycerol

While the OPO isomer is well-documented in human milk, the natural occurrence of 1,2-dioleoyl-3-palmitoylglycerol is less prevalent, with the most notable source identified in the plant kingdom.

Celastrus paniculatus Seed Oil

The primary natural source of 1,2-dioleoyl-3-palmitoylglycerol is the seed oil of Celastrus paniculatus, a woody vine found throughout the Indian subcontinent.[1] The oil from these seeds is rich in fatty acids that are prerequisites for the formation of POO. Specifically, the fatty acid composition of Celastrus paniculatus seed oil is predominantly oleic acid and palmitic acid.

| Fatty Acid | Percentage Composition in Celastrus paniculatus Seed Oil |

| Oleic Acid | ~54% |

| Palmitic Acid | ~20% |

| Linoleic Acid | ~15% |

| Stearic Acid | ~4% |

Note: The exact percentage can vary based on factors such as the geographical origin and harvesting time of the seeds.

The high abundance of oleic and palmitic acids in Celastrus paniculatus seed oil makes it a significant natural reservoir of triglycerides containing these fatty acids, including the 1,2-dioleoyl-3-palmitoylglycerol isomer.

Other Potential Sources

While not as definitively documented as in Celastrus paniculatus, the constituent fatty acids of 1,2-dioleoyl-3-palmitoylglycerol are common in many natural fats and oils. Animal fats, such as lard, and various vegetable oils, including palm oil and olive oil, are rich in both oleic and palmitic acids. However, in these sources, the palmitic acid is more commonly found at the sn-2 position, leading to a higher prevalence of the OPO isomer. The concentration of the POO isomer in these fats is generally low and not well quantified in existing literature.

Quantitative Analysis of 1,2-Dioleoyl-3-palmitoylglycerol

The accurate quantification of 1,2-dioleoyl-3-palmitoylglycerol requires advanced analytical techniques capable of separating it from its structural isomers, primarily 1,3-dioleoyl-2-palmitoylglycerol. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Separation of Triglyceride Isomers by HPLC

The following protocol outlines a general methodology for the separation and analysis of 1,2-dioleoyl-3-palmitoylglycerol from a lipid extract using HPLC coupled with an Evaporative Light Scattering Detector (ELSD).

1. Lipid Extraction:

-

A representative sample of the natural source (e.g., Celastrus paniculatus seeds) is ground to a fine powder.

-

The total lipids are extracted using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

-

The lipid-containing lower phase is collected, and the solvent is evaporated under a stream of nitrogen.

-

The dried lipid extract is reconstituted in a suitable solvent (e.g., hexane (B92381) or the initial mobile phase) for HPLC analysis.

2. HPLC-ELSD Analysis:

-

Instrumentation: A standard HPLC system equipped with a column oven and an Evaporative Light Scattering Detector (ELSD).

-

Column: A non-aqueous reversed-phase (NARP) column, such as a C18 column, is typically used for the separation of triglyceride regioisomers.

-

Mobile Phase: A gradient elution is employed to achieve optimal separation. A common mobile phase system consists of:

-

Solvent A: Acetonitrile

-

Solvent B: Dichloromethane or a mixture of isopropanol (B130326) and hexane.

-

-

Gradient Program: The gradient program should be optimized based on the specific column and instrument but generally involves a gradual increase in the proportion of the stronger eluting solvent (Solvent B) to separate the triglycerides based on their polarity and structure.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column temperature should be carefully controlled, as it can influence the separation. A temperature of 30-40°C is often used.

-

ELSD Settings:

-

Nebulizer Temperature: 30-40°C

-

Evaporator Temperature: 30-40°C

-

Gas Flow Rate (Nitrogen): 1.5-2.0 L/min

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a calibration curve generated using a certified reference standard of 1,2-dioleoyl-3-palmitoylglycerol.

3. Silver Ion HPLC (Ag-HPLC):

For enhanced separation of triglycerides based on their degree of unsaturation, silver ion chromatography can be employed as a complementary technique. In Ag-HPLC, a silver-impregnated stationary phase is used to separate triglycerides based on the interaction of the silver ions with the double bonds of the unsaturated fatty acids.

Metabolic Context of 1,2-Dioleoyl-3-palmitoylglycerol

The metabolic fate of dietary triglycerides is largely dependent on the action of lipases and the subsequent absorption and re-esterification of fatty acids and monoglycerides.

General Triglyceride Metabolism

Dietary triglycerides are initially hydrolyzed in the gastrointestinal tract by pancreatic lipase (B570770).[2] This enzyme preferentially cleaves the fatty acids at the sn-1 and sn-3 positions, resulting in the formation of two free fatty acids and a 2-monoacylglycerol.[3] These products are then absorbed by the enterocytes.

In the case of 1,2-dioleoyl-3-palmitoylglycerol, pancreatic lipase would be expected to hydrolyze the palmitic acid at the sn-3 position and one of the oleic acids at the sn-1 position, yielding free palmitic acid, free oleic acid, and 2-oleoyl-glycerol.

Inside the enterocytes, the absorbed free fatty acids and monoacylglycerols are re-esterified to form new triglycerides, which are then packaged into chylomicrons and released into the lymphatic system.

Specific Metabolic Effects

While the general pathway of triglyceride metabolism is well understood, specific signaling pathways directly attributed to 1,2-dioleoyl-3-palmitoylglycerol are not extensively documented in the current scientific literature. Most research on the metabolic effects of palmitic and oleic acid-containing triglycerides has focused on the 1,3-dioleoyl-2-palmitoylglycerol (OPO) isomer due to its prevalence in human milk. Studies on OPO have suggested benefits for calcium absorption and gut health in infants.

A study involving a diet rich in 1-palmitoyl-2,3-dioleoylglycerol (a regioisomer of POO) in mice indicated effects on feed intake and serum glucose levels, suggesting that the positional distribution of fatty acids on the glycerol (B35011) backbone can influence metabolic outcomes.[4] However, the specific molecular mechanisms and signaling pathways underlying these observations require further investigation.

Diagrams

Caption: Experimental workflow for the analysis of 1,2-Dioleoyl-3-palmitoylglycerol.

Caption: General metabolic pathway of dietary 1,2-Dioleoyl-3-palmitoylglycerol.

Conclusion

1,2-Dioleoyl-3-palmitoylglycerol is a triglyceride isomer of significant interest, with its primary identified natural source being the seed oil of Celastrus paniculatus. Its analysis requires sophisticated chromatographic techniques, such as HPLC-ELSD, to distinguish it from its more common regioisomer, OPO. While the general metabolic pathway for triglycerides provides a framework for understanding the fate of POO in the body, its specific signaling roles and metabolic effects remain an area ripe for further investigation. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the current knowledge and identifying the gaps that future research can aim to fill.

References

- 1. 1,2-Dioleoyl-3-palmitoylglycerol | C55H102O6 | CID 25240174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism of Triglyceride-Rich Lipoproteins - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Triglyceride-Rich Lipoprotein Metabolism: Key Regulators of Their Flux [mdpi.com]

- 4. Effects of triacylglycerol structure and solid fat content on fasting responses of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Palmitodiolein in Plants

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthesis of Palmitodiolein (1-palmitoyl-2,3-dioleoyl-sn-glycerol), a specific triacylglycerol (TAG), in plants. It details the core metabolic pathways, enzymatic functions, and substrate specificities that govern its formation. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

Introduction to Triacylglycerol Biosynthesis

Triacylglycerols are the primary form of energy storage in plants, predominantly accumulating in seeds and fruits.[1] These neutral lipids consist of a glycerol (B35011) backbone esterified with three fatty acids. The specific fatty acid composition of a TAG molecule, such as this compound, is determined by the substrate specificities of the acyltransferases involved in its synthesis. The principal pathway for TAG assembly in the endoplasmic reticulum (ER) is the acyl-CoA-dependent Kennedy pathway.[2][3]

This compound is a TAG molecule containing one palmitic acid (16:0) and two oleic acid (18:1) moieties. Its precise stereochemistry, 1-palmitoyl-2,3-dioleoyl-sn-glycerol, implies a structured assembly process. Understanding this pathway is crucial for applications in metabolic engineering, aiming to enhance the production of specific high-value TAGs in oilseed crops.

The Core Biosynthesis Pathway: Kennedy Pathway

The synthesis of this compound proceeds through the four primary steps of the Kennedy pathway, occurring at the endoplasmic reticulum.[2][4] This pathway sequentially acylates a glycerol-3-phosphate (G3P) backbone using acyl-CoA thioesters as donors.

-

First Acylation: sn-Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl-CoA to the sn-1 position of G3P, forming lysophosphatidic acid (LPA).[2][5]

-

Second Acylation: Lysophosphatidic acid acyltransferase (LPAAT) adds a second acyl-CoA to the sn-2 position of LPA, yielding phosphatidic acid (PA).[2][6]

-

Dephosphorylation: Phosphatidic acid phosphatase (PAP) removes the phosphate (B84403) group from PA to produce sn-1,2-diacylglycerol (DAG).[2][3] This step is a key branch point, directing intermediates towards either membrane phospholipid synthesis or storage lipid synthesis.[3]

-

Final Acylation: Diacylglycerol acyltransferase (DGAT) catalyzes the final and only committed step in TAG synthesis, transferring a third acyl-CoA to the sn-3 position of DAG to form TAG.[3][7]

An alternative, acyl-CoA-independent pathway also exists, where phospholipid:diacylglycerol acyltransferase (PDAT) transfers a fatty acid from phosphatidylcholine (PC) to DAG.[1][8]

Enzymatic Specificity in this compound Formation

The formation of the specific 1-palmitoyl-2,3-dioleoyl-sn-glycerol structure is dictated by the selectivity of the acyltransferases for both the acyl-CoA donor and the glycerolipid acceptor at each step.

-

Step 1 (GPAT): To initiate the synthesis of this compound, GPAT must select for palmitoyl-CoA (16:0-CoA) to acylate the sn-1 position of glycerol-3-phosphate. Plant GPATs are a diverse family of enzymes located in the plastids, mitochondria, and ER, with differing substrate specificities that influence the metabolic fate of the resulting LPA.[5]

-

Step 2 (LPAAT): The LPAAT enzyme then preferentially selects oleoyl-CoA (18:1-CoA) to acylate the sn-2 position of 1-palmitoyl-LPA. Studies on LPAATs from various plant species indicate a generalized preference for monounsaturated C16-C18 fatty acids over saturated ones for the sn-2 position, which aligns with this step.[6][9] The product is 1-palmitoyl-2-oleoyl-phosphatidic acid.

-

Step 3 (PAP): The PAP enzyme hydrolyzes the phosphate from the phosphatidic acid intermediate, yielding the crucial precursor 1-palmitoyl-2-oleoyl-sn-glycerol (DAG) .

-

Step 4 (DGAT): In the final step, DGAT must exhibit specificity for oleoyl-CoA (18:1-CoA) as the acyl donor to esterify the free sn-3 hydroxyl group of the 1-palmitoyl-2-oleoyl-DAG. Plants possess multiple DGAT isoforms (DGAT1, DGAT2, DGAT3) with distinct substrate preferences, which are key determinants of the final TAG composition.[4][10][11] For instance, DGAT2 enzymes are often associated with the incorporation of unusual fatty acids into TAGs.[4]

The interplay and substrate competition among these enzymes ultimately determine the flux towards the synthesis of this compound.

Quantitative Data on Acyltransferase Specificity

The relative rates of incorporation of different fatty acids are critical for predicting the final TAG profile. The data below, compiled from studies on various plant and microbial enzymes, illustrates the substrate preferences relevant to this compound synthesis.

| Enzyme Family | Source Organism(s) | Substrate 1 | Substrate 2 | Incorporation Ratio (Substrate 1 / Substrate 2) | Reference(s) |

| LPAAT | Various Plants | Oleoyl-CoA (18:1) | Palmitoyl-CoA (16:0) | 2.1 to 8.6 | [9] |

| LPAAT | Oil Palm Kernel | Oleoyl-CoA (18:1) | Palmitoyl-CoA (16:0) | ~1.0 | [9] |

| LPAAT | Various Plants | Oleoyl-CoA (18:1) | Linoleoyl-CoA (18:2) | 0.4 to 1.4 | [9] |

| DGAT | Sunflower | Linoleoyl-CoA (18:2) | Oleoyl-CoA (18:1) | > 1.0 (Higher activity with 18:2) | [12] |

| DGAT | Safflower | Oleoyl-CoA (18:1) | Linoleoyl-CoA (18:2) | > 1.0 (Higher activity with 18:1) | [12] |

| PDAT | Sunflower & Safflower | 18:2-PC | 18:1-PC | > 1.0 (Prefers 18:2-PC as acyl donor) | [12] |

Note: Ratios indicate the relative preference of the enzyme for one substrate over another in in vitro assays. A higher ratio signifies greater preference for Substrate 1.

Experimental Protocols

This section details common methodologies used to investigate the biosynthesis of TAGs like this compound.

This protocol is adapted from a single-step extraction method efficient for a broad range of lipids.[13]

-

Sample Preparation: Collect 50-100 mg of fresh plant tissue (e.g., developing seeds, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to remove water.

-

Homogenization: Homogenize the dried tissue to a fine powder using a mortar and pestle or a bead beater.

-

Extraction: To the powdered sample, add 3 mL of a pre-mixed, single-phase solvent mixture of chloroform (B151607):isopropanol:methanol:water. Add an internal standard for quantification.

-

Incubation: Seal the tube and incubate at room temperature for 24 hours with gentle agitation to ensure complete extraction.

-

Phase Separation & Collection: Centrifuge the sample to pellet the tissue debris. Carefully transfer the supernatant containing the total lipid extract to a new glass tube.

-

Drying and Storage: Evaporate the solvent under a stream of nitrogen gas. Resuspend the dried lipid film in a known volume of a suitable solvent (e.g., chloroform or hexane) for storage at -80°C and subsequent analysis.[14]

This protocol describes a general method for assaying acyltransferase activity using microsomal fractions and radiolabeled substrates.[12]

-

Microsome Isolation: Homogenize fresh plant tissue in a chilled extraction buffer. Perform differential centrifugation to pellet the microsomal fraction, which is enriched in ER membranes where TAG synthesis occurs. Resuspend the microsomal pellet in a suitable buffer.

-

Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method like the bicinchoninic acid (BCA) assay.[15]

-

Reaction Mixture: Prepare a reaction mix containing:

-

Buffer (e.g., HEPES or Tris-HCl, pH 7.2-7.8)

-

Acyl acceptor (e.g., sn-1,2-diacylglycerol for DGAT; lysophosphatidic acid for LPAAT)

-

Radiolabeled acyl donor (e.g., [¹⁴C]oleoyl-CoA)

-

Bovine Serum Albumin (BSA) to bind free fatty acids

-

Magnesium chloride (MgCl₂) as a cofactor

-

-

Enzyme Reaction: Equilibrate the reaction mix at the desired temperature (e.g., 30°C). Initiate the reaction by adding a specific amount of the microsomal protein (e.g., 20-50 µg).

-

Reaction Termination: After a defined time (e.g., 10-30 minutes), stop the reaction by adding a chloroform:methanol mixture.

-

Lipid Separation: Extract the lipids from the reaction mixture. Spot the lipid extract onto a Thin Layer Chromatography (TLC) plate and develop the plate using a solvent system (e.g., hexane:diethyl ether:acetic acid) to separate the different lipid classes (e.g., TAG, DAG, PA).

-

Quantification: Visualize the radiolabeled product (e.g., [¹⁴C]TAG) by autoradiography or a phosphorimager. Scrape the corresponding spot from the TLC plate and quantify the radioactivity using liquid scintillation counting to determine enzyme activity.

This protocol outlines the steps for quantifying the transcript levels of genes encoding acyltransferases.[16][17]

-

RNA Extraction: Isolate total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol method). Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design and validate gene-specific primers for the target genes (e.g., GPAT, LPAAT, DGAT) and one or more stable reference (housekeeping) genes for normalization.

-

Quantitative PCR (qPCR): Perform the qPCR reaction using a qPCR instrument, SYBR Green master mix, the synthesized cDNA template, and the specific primers. The reaction conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16]

-

Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).

Conclusion

The biosynthesis of this compound in plants is a highly regulated process governed by the acyl-CoA-dependent Kennedy pathway. The formation of this specific triacylglycerol is critically dependent on the sequential and selective action of four key enzymes: GPAT, LPAAT, PAP, and DGAT. The substrate specificity of these acyltransferases for palmitoyl-CoA and oleoyl-CoA at the sn-1, sn-2, and sn-3 positions of the glycerol backbone is the determining factor in its synthesis. A thorough understanding of these enzymatic steps, supported by robust quantitative data and experimental validation, is essential for the successful metabolic engineering of oilseed crops to produce tailored lipids for nutritional, industrial, or pharmaceutical applications.

References

- 1. aocs.org [aocs.org]

- 2. researchgate.net [researchgate.net]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. A predicted transmembrane region in plant diacylglycerol acyltransferase 2 regulates specificity toward very-long-chain acyl-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant sn-Glycerol-3-Phosphate Acyltransferases: Biocatalysts Involved in the Biosynthesis of Intracellular and Extracellular Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Substrate selectivity of plant and microbial lysophosphatidic acid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functions and substrate selectivity of diacylglycerol acyltransferases from Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diacylglycerol Acyltransferase 3(DGAT3) Is Responsible for the Biosynthesis of Unsaturated Fatty Acids in Vegetative Organs of Paeonia rockii | MDPI [mdpi.com]

- 12. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) in microsomal preparations of developing sunflower and safflower seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gene Expression in Plant Lipid Metabolism in Arabidopsis Seedlings | PLOS One [journals.plos.org]

- 17. mdpi.com [mdpi.com]

In Vivo Absorption and Metabolism of Palmitodiolein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitodiolein, a diacylglycerol (DAG) composed of one palmitic acid and two oleic acid moieties, is a subject of growing interest in the fields of nutrition, pharmacology, and metabolic research. As a significant component of certain edible oils and a potential therapeutic agent, understanding its absorption and metabolic fate in vivo is crucial for elucidating its physiological effects and developing novel applications. This technical guide provides a comprehensive overview of the current knowledge on this compound absorption and metabolism, with a focus on quantitative data, experimental methodologies, and the signaling pathways it influences.

Data Presentation: Quantitative Insights into Diacylglycerol Metabolism

While specific quantitative data for this compound is limited, studies on diacylglycerol oils provide valuable insights into its likely behavior. The following tables summarize key quantitative findings from in vivo studies, offering a comparative perspective on the metabolic effects of diacylglycerols versus triacylglycerols.

Table 1: Postprandial Triglyceride and Chylomicron Response to Diacylglycerol Oil

| Parameter | Diacylglycerol (DG) Oil | Long-Chain Triacylglycerol (LCT) Oil | Percentage Difference | Reference |

| Postprandial Triglyceride Incremental Area Under the Curve (iAUC) | Lower | Higher | 22% lower with DG Oil | [1] |

| Chylomicron Triglyceride iAUC | Lower | Higher | 28% lower with DG Oil | [1] |

Table 2: Baseline Plasma Fatty Acid Concentrations in Healthy Humans

| Fatty Acid | Plasma Concentration Range (mmol/L) | Reference |

| Palmitic Acid | 0.3 - 4.1 | [2] |

| Oleic Acid | 0.03 - 3.2 | [2] |

Note: These values represent baseline concentrations and are not specific to post-palmitodiolein ingestion.

Experimental Protocols: Methodologies for In Vivo Assessment

The study of this compound absorption and metabolism necessitates robust in vivo experimental protocols. The following sections detail the key methodologies, from animal models and oral administration to sample analysis.

In Vivo Animal Study Protocol for this compound Absorption

This protocol outlines a typical experimental workflow for assessing the absorption and metabolism of this compound in a rodent model.

a. Animal Model:

-

Species: Male Sprague-Dawley rats (8-10 weeks old).

-

Rationale: Rats are a commonly used model for lipid metabolism studies due to their physiological similarities to humans in terms of lipid absorption and transport.[3]

-

Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week prior to the experiment, with ad libitum access to a standard chow diet and water.

b. Experimental Diet and Dosing:

-

Diet: A standard purified diet (e.g., AIN-93G) is provided for a one-week adaptation period.

-

Dosing Substance: this compound (e.g., 1,3-dioleoyl-2-palmitoyl-glycerol or a mixture of isomers) is dissolved in a suitable vehicle, such as corn oil, to a final concentration of 50% (w/w).

-

Oral Gavage Procedure:

-

Fast the rats overnight (12-16 hours) with free access to water.

-

Weigh each rat to determine the precise dosing volume. The maximum recommended volume is 10 mL/kg.[4]

-

Administer the this compound-oil mixture via oral gavage using a stainless steel gavage needle of appropriate size (e.g., 18-gauge for adult rats).[4]

-

The needle should be measured externally from the tip of the nose to the last rib to ensure proper placement in the stomach.[5]

-

Gently insert the needle into the esophagus and slowly deliver the dose.[6]

-

Monitor the animals for any signs of distress post-administration.[7]

-

c. Sample Collection:

-

Blood Sampling: Collect blood samples (approximately 0.5 mL) from the tail vein at baseline (0 hours) and at 1, 2, 4, 6, and 8 hours post-gavage into EDTA-coated tubes.

-

Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.[3]

-

Tissue Harvesting: At the final time point (e.g., 8 hours), euthanize the animals and collect liver and intestinal tissue samples. Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

Lipidomics Analysis of Plasma and Tissue Samples

This protocol details the steps for extracting and analyzing lipids from the collected biological samples.

a. Lipid Extraction (Modified Folch Method):

-

Homogenize frozen tissue samples in a chloroform/methanol mixture (2:1, v/v). For plasma samples, add the chloroform/methanol mixture directly.

-

Add an internal standard, such as a deuterated diacylglycerol, for quantification.

-

Vortex the mixture vigorously and then centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

b. LC-MS/MS Analysis for Diacylglycerol Isomers and Fatty Acids:

-

Chromatographic Separation:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).

-

Inject the sample onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm).[8]

-

Use a gradient elution with a mobile phase consisting of solvents such as acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) to achieve separation of diacylglycerol isomers and fatty acids.[7][8]

-

-

Mass Spectrometric Detection:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) to identify and quantify specific lipid species based on their characteristic fragmentation patterns. For example, the neutral loss of a specific fatty acid can be used to identify the composition of the diacylglycerol.[9]

-

The key diagnostic ion to distinguish between 1,2- and 1,3-DAG isomers is the [M-RCO2CH2]+ ion.[5]

-

Visualization of Pathways and Workflows

Metabolic Pathway of Diacylglycerol Isomers

The isomeric form of the ingested diacylglycerol can influence its metabolic fate within the enterocyte. 1,2-Diacylglycerols are primarily metabolized through the 2-monoacylglycerol (2-MAG) pathway, while 1,3-diacylglycerols are metabolized via the glycerol-3-phosphate (G3P) pathway for triacylglycerol (TAG) resynthesis.[10]

Experimental Workflow for In Vivo this compound Study

The following diagram illustrates the key steps in an in vivo experiment designed to study the absorption and metabolism of this compound.

Signaling Pathway: Diacylglycerol and Protein Kinase C Activation

Diacylglycerols are well-established second messengers that activate Protein Kinase C (PKC), a key enzyme in many cellular signaling cascades. The fatty acid composition of the diacylglycerol can influence the specific PKC isoform that is activated.[11]

Potential Inflammatory Signaling via Palmitic Acid Metabolite

Palmitic acid, a component of this compound, has been shown to activate inflammatory signaling pathways, potentially through Toll-like receptor 4 (TLR4). This represents a possible downstream effect of this compound metabolism.[4]

Conclusion

The in vivo absorption and metabolism of this compound are complex processes with significant implications for health and disease. While further research is needed to fully elucidate the specific quantitative fate and signaling effects of this compound, the available data on diacylglycerols provide a strong foundation for future studies. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to design and execute robust in vivo experiments, ultimately contributing to a deeper understanding of the physiological role of this important lipid molecule.

References

- 1. Postprandial metabolism with 1,3-diacylglycerol oil versus equivalent intakes of long-chain and medium-chain triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 4. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Automated preparation of plasma lipids, metabolites, and proteins for LC/MS-based analysis of a high-fat diet in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 10. The digestion of diacylglycerol isomers by gastric and pancreatic lipases and its impact on the metabolic pathways for TAG re-synthesis in enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Effects of Dietary Palmitodiolein Intake: A Technical Guide for Researchers

Disclaimer: Direct research on the physiological effects of dietary 1-palmitoyl-2,3-dioleoyl-glycerol (Palmitodiolein) in adult humans is limited. This guide synthesizes current knowledge on its isomeric form, 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), its constituent fatty acids (palmitic and oleic acid), and the related lipokine, palmitoleic acid, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The presented data and experimental protocols are intended to serve as a foundation for future investigations into the specific effects of this compound.

Introduction to this compound

This compound is a triglyceride composed of a glycerol (B35011) backbone esterified with one palmitic acid and two oleic acid molecules. The specific isomer of interest, 1-palmitoyl-2,3-dioleoyl-glycerol (sn-POO), has a distinct molecular structure that influences its digestion, absorption, and subsequent physiological effects. Its asymmetrical structure contrasts with its more extensively studied symmetrical isomer, 1,3-dioleoyl-2-palmitoyl-glycerol (sn-OPO), which is a significant component of human breast milk and is used in infant formulas. Understanding the physiological impact of this compound is crucial for its potential applications in nutrition and therapeutics.

Effects on Intestinal Health and Nutrient Absorption

While direct studies on this compound are lacking, research on OPO provides valuable insights into the potential effects of triglycerides containing palmitic and oleic acids on gut health.

Dietary OPO has been shown to positively influence the intestinal environment, particularly in early life. Studies in neonatal mice have demonstrated that OPO supplementation promotes the structural and functional development of the intestine.[1][2][3]

Key effects of OPO on intestinal health include:

-

Enhanced Intestinal Epithelial Structure: OPO supplementation has been observed to increase the number of intestinal stem cells, leading to the promotion of villus and crypt growth.[1][2] This structural enhancement can increase the surface area for nutrient absorption.

-

Improved Gut Barrier Function: OPO promotes the integrity of the epithelial barrier by increasing the expression of mucin 2, lysozyme (B549824) 1, and tight junction proteins.[1][3] A robust gut barrier is essential for preventing the translocation of harmful substances from the gut into the bloodstream.

-

Modulation of Gut Microbiota: The benefits of OPO are associated with a higher abundance of beneficial bacteria such as Akkermansia, Bifidobacterium, and Blautia.[1][2] This modulation of the gut microbiome can lead to increased levels of beneficial metabolites like butyrate.

Table 1: Effects of OPO Supplementation on Intestinal Parameters in Neonatal Mice

| Parameter | Observation | Reference |

| Intestinal Stem Cells | Significantly Increased | [1][2] |

| Villus Length and Crypt Depth | Promoted Growth | [1] |

| Goblet and Paneth Cell Differentiation | Promoted | [1][2] |

| Mucin 2 and Lysozyme 1 Expression | Increased | [1] |

| Tight Junction Protein Expression | Increased | [1] |

| Beneficial Bacteria (e.g., Akkermansia, Bifidobacterium) | Higher Abundance | [1][2] |

| Fecal Butyrate Levels | Elevated | [1] |

Potential Metabolic and Cardiovascular Effects

The metabolic and cardiovascular effects of this compound are largely extrapolated from studies on its constituent fatty acids, palmitic acid and oleic acid, and the related monounsaturated fatty acid, palmitoleic acid. The specific positioning of these fatty acids on the glycerol backbone is a critical determinant of their metabolic fate.

Lipid Metabolism

The structure of dietary triglycerides influences their digestion and the subsequent composition of chylomicrons, which can have transient effects on lipoprotein metabolism. However, long-term effects on fasting plasma lipoprotein concentrations may not be significant.

In a study comparing diets enriched in OPO (palmitate at sn-2) and OOP (palmitate at sn-1 and sn-3), chylomicrons from rats fed OPO were enriched in palmitic acid. This led to increased delivery of palmitate to the liver.[1] Despite these transient effects on chylomicron metabolism, no significant long-term differences in fasting plasma lipoprotein concentrations were observed in hamsters fed these diets for 28 days.[1]

Insights from Palmitoleic Acid

Palmitoleic acid (16:1n7), a monounsaturated fatty acid component of this compound, has been investigated for its role as a "lipokine" with potential systemic effects.

-

Anti-Inflammatory Properties: Palmitoleic acid has demonstrated anti-inflammatory effects in various experimental models. It can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with lipopolysaccharide (LPS).[2]

-

Metabolic Regulation: Circulating palmitoleate (B1233929) levels have been associated with mixed metabolic profiles. Some studies report associations with lower LDL cholesterol and higher HDL cholesterol, while others have linked it to higher triglyceride levels.[4] Higher circulating trans-palmitoleate, which is of exogenous origin, has been associated with lower insulin (B600854) resistance, lower triglycerides, and higher HDL cholesterol.[5]

Table 2: Associations of Circulating trans-Palmitoleate with Metabolic Risk Factors in Adults

| Metabolic Risk Factor | Association with Higher trans-Palmitoleate Levels | Reference |

| Adiposity (BMI and Waist Circumference) | Slightly Lower | [5] |

| HDL-Cholesterol | Higher (+1.9%) | [5] |

| Triglycerides | Lower (-19.0%) | [5] |

| Total:HDL-Cholesterol Ratio | Lower (-4.7%) | [5] |

| C-Reactive Protein (CRP) | Lower (-13.8%) | [5] |

| Insulin Resistance | Lower (-16.7%) | [5] |

Experimental Protocols

Animal Feeding Studies (Oral Gavage)

Objective: To assess the physiological effects of dietary this compound in a controlled animal model.

Materials:

-

C57BL/6J mice (or other appropriate rodent model)

-

This compound (1-palmitoyl-2,3-dioleoyl-glycerol)

-

Control oil (e.g., soybean oil, olive oil)

-

Gavage needles (20-gauge, 1.5-inch, curved with a 2.25-mm ball tip)

-

Vehicle (e.g., 0.5% methylcellulose)

Procedure:

-

Animal Acclimatization: House mice under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to chow and water for at least one week before the experiment.

-

Dietary Groups: Randomly assign mice to experimental groups:

-

Control Group: Receiving vehicle or control oil.

-

This compound Group: Receiving this compound suspended in the vehicle.

-

-

Dosage Preparation: Prepare the dosing solution by suspending this compound in the vehicle to the desired concentration. Ensure the solution is thoroughly mixed before each administration.

-

Oral Gavage Administration:

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Measure the correct length for needle insertion by holding the needle alongside the mouse, with the tip at the last rib.

-

Carefully insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the prepared dose (typically 5-10 mL/kg body weight).

-

Administer daily or as required by the study design for the desired duration (e.g., 4-12 weeks).

-

-

Monitoring: Monitor animals daily for any signs of distress, changes in body weight, and food and water intake.

-

Sample Collection: At the end of the study, collect blood and tissues (e.g., liver, adipose tissue, intestine) for analysis.

Analysis of Lipoprotein Profiles

Objective: To determine the effect of dietary this compound on plasma lipoprotein concentrations.

Methodology: Fast Protein Liquid Chromatography (FPLC)

-

Plasma Collection: Collect fasting blood samples from animals or human subjects into EDTA-containing tubes. Separate plasma by centrifugation.

-

FPLC System: Use a gel filtration chromatography system (e.g., Superose 6 column) to separate lipoprotein fractions based on size.

-

Elution: Inject plasma onto the column and elute with a suitable buffer (e.g., phosphate-buffered saline).

-

Fraction Collection: Collect fractions of the eluate.

-

Lipid Analysis: Analyze the cholesterol and triglyceride content of each fraction using enzymatic assays.

-

Profile Generation: Plot the lipid concentrations against the fraction number to generate lipoprotein profiles for VLDL, LDL, and HDL.

Signaling Pathways

The physiological effects of dietary fats are mediated through complex signaling pathways that regulate lipid metabolism and inflammation. While the specific pathways modulated by this compound are yet to be fully elucidated, the known effects of its constituent fatty acids suggest the involvement of key regulatory networks.

Lipid Metabolism Signaling

Dietary fatty acids can influence the expression of genes involved in lipogenesis and fatty acid oxidation, primarily through the regulation of transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptors (PPARs).

Caption: Simplified signaling pathway of lipid metabolism in the liver.

Inflammatory Signaling

Saturated fatty acids like palmitic acid can act as ligands for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines. Monounsaturated fatty acids like oleic acid and palmitoleic acid may have anti-inflammatory effects, potentially by inhibiting this pathway.

Caption: Inflammatory signaling cascade initiated by fatty acids.

Conclusion and Future Directions

The physiological effects of dietary this compound (1-palmitoyl-2,3-dioleoyl-glycerol) are not yet well understood, with a notable lack of direct research in adult populations. Current knowledge, extrapolated from studies on its isomer OPO and its constituent fatty acids, suggests potential roles in gut health, lipid metabolism, and inflammation. The structural asymmetry of this compound likely results in a unique metabolic fate compared to its symmetric counterpart, OPO, warranting further investigation.

Future research should focus on:

-

Direct Human and Animal Studies: Conducting well-controlled clinical trials and animal studies to directly assess the metabolic and cardiovascular effects of dietary this compound in adults.

-

Comparative Analyses: Performing head-to-head comparisons of this compound with OPO, triolein, and tripalmitin (B1682551) to delineate the specific effects of its unique triglyceride structure.

-

Mechanistic Studies: Elucidating the specific molecular signaling pathways modulated by this compound in key metabolic tissues such as the liver, adipose tissue, and intestine.

-

Postprandial Effects: Investigating the impact of this compound on postprandial lipemia and endothelial function, which are important markers of cardiovascular risk.

A thorough understanding of the physiological effects of this compound will be critical for evaluating its potential role in human nutrition and the development of novel therapeutic strategies for metabolic and inflammatory disorders.

References

- 1. Effect of diets rich in medium-chain and long-chain triglycerides on lipogenic-enzyme gene expression in liver and adipose tissue of the weaned rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation and characterization of human serum chylomicrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SEPARATION AND CHARACTERIZATION OF HUMAN SERUM CHYLOMICRONS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

The Unsung Isomer: A Technical Guide to 1,2-Dioleoyl-3-palmitoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of lipid chemistry, triglycerides stand as fundamental building blocks of fats and oils, crucial for energy storage and cellular signaling. While much attention has been garnered by symmetrical and the more common asymmetrical triglycerides, such as the infant formula ingredient 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), its regioisomer, 1,2-Dioleoyl-3-palmitoylglycerol, remains a less-explored yet significant molecule. This technical guide provides an in-depth exploration of the discovery, history, synthesis, characterization, and biological relevance of 1,2-Dioleoyl-3-palmitoylglycerol, offering a comprehensive resource for researchers in lipidomics, drug development, and nutritional science.

Discovery and Historical Context: A Tale of Analytical Advancement

The discovery of specific triglyceride isomers like 1,2-Dioleoyl-3-palmitoylglycerol is not marked by a single "eureka" moment but is rather intertwined with the development of sophisticated analytical techniques for lipid separation and characterization. In the mid-20th century, the challenge lay in precisely determining the position of different fatty acids on the glycerol (B35011) backbone.

A pivotal breakthrough came in the 1960s with the pioneering work of H. Brockerhoff on the stereospecific analysis of triglycerides.[1][2][3] Brockerhoff developed enzymatic and chemical methods that allowed for the selective removal and identification of fatty acids from each of the three positions (sn-1, sn-2, and sn-3) of the glycerol molecule.[1][4] This methodology, often referred to as Brockerhoff's analysis, revolutionized lipid chemistry by enabling the definitive identification of asymmetric triglycerides from natural sources.[3][4] It was within this context of advancing analytical capabilities that the existence and structure of specific isomers like 1,2-Dioleoyl-3-palmitoylglycerol were confirmed.

Early chemical synthesis of asymmetric triglycerides was also a significant area of research, providing the tools to create specific isomers for study and comparison with those found in nature.[5] These synthetic efforts, coupled with the new analytical methods, solidified the understanding of the vast diversity and specificity of triglyceride structures.

Physicochemical Properties

1,2-Dioleoyl-3-palmitoylglycerol is a mixed-acid triglyceride with the following molecular structure: two oleic acid molecules esterified at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position of the glycerol backbone.

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C55H102O6 | [6] |

| Molecular Weight | 859.4 g/mol | [6] |

| CAS Number | 2190-30-9 | [6] |

| Appearance | Solid | [7] |

| Melting Point | 23-23.5 °C | [8] |

| Density | 0.9027 g/cm³ (at 24 °C) | [8] |

| Refractive Index | 1.4614 (at 24 °C) | [8] |

| Solubility | Insoluble in water | [8] |

Experimental Protocols

The synthesis and characterization of 1,2-Dioleoyl-3-palmitoylglycerol require precise and controlled experimental procedures. Below are detailed methodologies for its synthesis and analysis.

Stereospecific Synthesis of 1,2-Dioleoyl-3-palmitoylglycerol

The synthesis of 1,2-Dioleoyl-3-palmitoylglycerol can be achieved through a multi-step chemoenzymatic process, starting from a protected glycerol derivative to ensure stereospecificity.

Materials:

-

sn-Glycerol-3-phosphate

-

Oleic acid

-

Palmitic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

sn-1,3-regiospecific lipase (B570770) (e.g., from Rhizomucor miehei)

-

Appropriate solvents (e.g., dichloromethane, hexane, acetone)

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Preparation of 1,2-Di-O-oleoyl-sn-glycerol:

-

Protect the 3-hydroxyl group of a suitable glycerol precursor (e.g., 1-benzyl-sn-glycerol).

-

Esterify the sn-1 and sn-2 hydroxyl groups with oleic acid using a coupling agent like DCC and a catalyst such as DMAP.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the protecting group from the sn-3 position (e.g., by hydrogenolysis for a benzyl (B1604629) group) to yield 1,2-di-O-oleoyl-sn-glycerol.

-

Purify the 1,2-di-O-oleoyl-sn-glycerol by silica gel column chromatography.

-

-

Enzymatic Esterification with Palmitic Acid:

-

Dissolve the purified 1,2-di-O-oleoyl-sn-glycerol and palmitic acid in a suitable solvent like hexane.

-

Add an sn-1,3-regiospecific lipase immobilized on a solid support.

-

Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 40-50 °C). The lipase will specifically catalyze the esterification at the primary sn-3 hydroxyl group.

-

Monitor the progress of the reaction by TLC or gas chromatography (GC).

-

Once the reaction is complete, remove the immobilized lipase by filtration.

-

Purify the final product, 1,2-Dioleoyl-3-palmitoylglycerol, by silica gel column chromatography.

-

Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 1,2-Dioleoyl-3-palmitoylglycerol.

-

¹H NMR: The signals for the protons on the glycerol backbone are particularly informative. The CH2 protons at the sn-1 and sn-3 positions will show distinct chemical shifts and coupling patterns, allowing for the differentiation from the sn-2 CH proton. The signals from the fatty acid chains (e.g., olefinic protons of oleic acid) will also be present.[9]

-

¹³C NMR: The carbonyl carbons of the ester groups at the sn-1, sn-2, and sn-3 positions will have slightly different chemical shifts, providing further evidence of the specific isomeric structure.[1]

3.2.2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the triglyceride.

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques can be used to determine the molecular ion peak, confirming the overall composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide information about the fatty acid composition and their positions on the glycerol backbone. The neutral loss of fatty acids from the molecular ion can help to identify the specific acyl groups present.[6]

Signaling Pathways

While 1,2-Dioleoyl-3-palmitoylglycerol itself is not a primary signaling molecule, its precursor, 1,2-diacyl-sn-glycerol, is a crucial second messenger in various cellular signaling cascades.

The Diacylglycerol (DAG) Signaling Pathway

1,2-diacyl-sn-glycerols are produced at the cell membrane through the hydrolysis of phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This reaction is often initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular signals. The generated 1,2-diacyl-sn-glycerol remains in the plasma membrane where it activates key downstream effector proteins, most notably Protein Kinase C (PKC).[10][11]